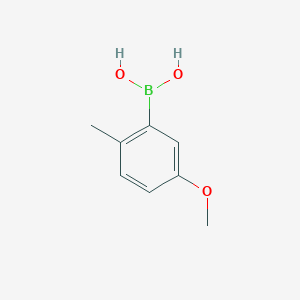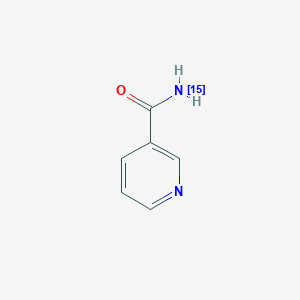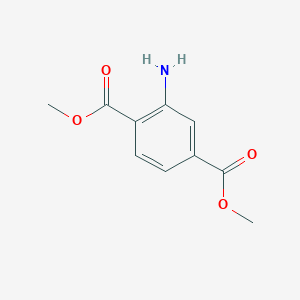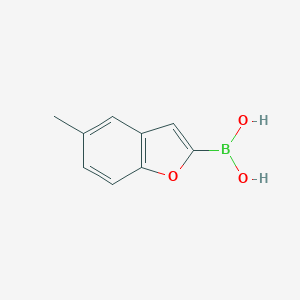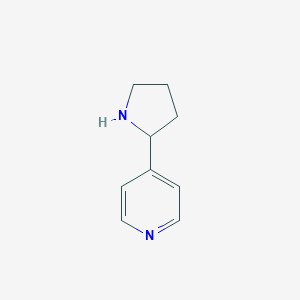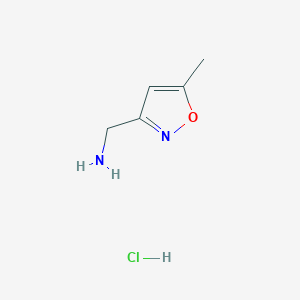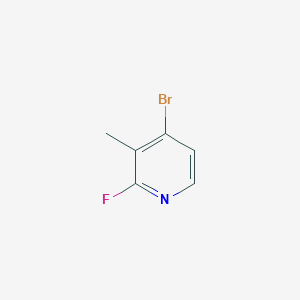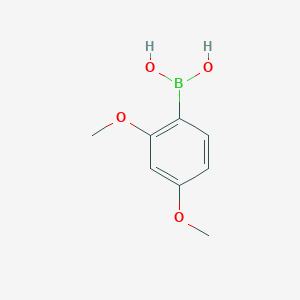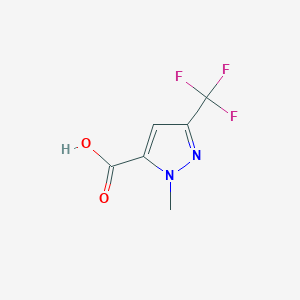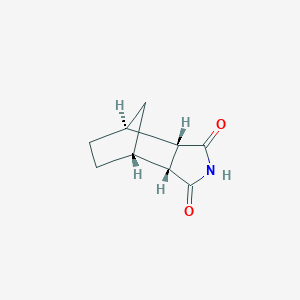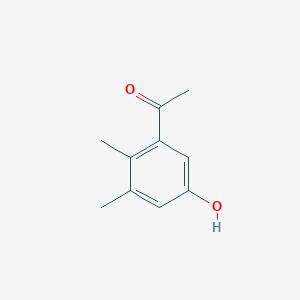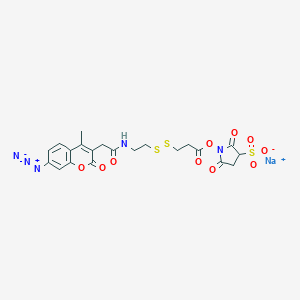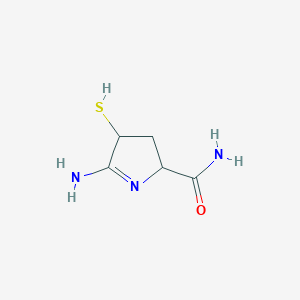
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide (AMPC) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. AMPC is a bioactive molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development and other applications.
Mechanism Of Action
The mechanism of action of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide is not fully understood. However, it has been suggested that 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide may inhibit bacterial growth by disrupting the synthesis of bacterial cell walls. Additionally, 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide may inhibit the activity of enzymes involved in bacterial metabolism, leading to bacterial death.
Biochemical And Physiological Effects
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has also been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a wide range of bacterial and fungal strains. However, one limitation of using 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide is its relatively low solubility in water, which may make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide. One area of interest is the development of new synthetic methods for producing 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide and related compounds. Another area of interest is the investigation of the mechanism of action of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide, which may lead to the development of more effective antimicrobial agents. Additionally, further research is needed to explore the potential therapeutic applications of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide, including its use in the treatment of oxidative stress-related and inflammatory diseases.
Synthesis Methods
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide can be synthesized through various methods, including the reaction of 4,5-dichloro-1,2-dithiol-3-one with 2-aminoacetamide, followed by reduction with sodium borohydride. Another synthesis method involves the reaction of 2-aminoacetamide with 4,5-dichlorothiophene-2-carboxylic acid, followed by reduction with sodium borohydride.
Scientific Research Applications
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has also been shown to have antifungal activity against Candida albicans.
properties
CAS RN |
134642-87-8 |
|---|---|
Product Name |
5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide |
Molecular Formula |
C5H9N3OS |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
5-amino-4-sulfanyl-3,4-dihydro-2H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H9N3OS/c6-4-3(10)1-2(8-4)5(7)9/h2-3,10H,1H2,(H2,6,8)(H2,7,9) |
InChI Key |
WBCONQJOLQYVPN-UHFFFAOYSA-N |
SMILES |
C1C(C(=NC1C(=O)N)N)S |
Canonical SMILES |
C1C(C(=NC1C(=O)N)N)S |
synonyms |
2H-Pyrrole-2-carboxamide,5-amino-3,4-dihydro-4-mercapto-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



